molecular formula C9H10ClNO2 B1423821 Indoline-4-carboxylic acid hydrochloride CAS No. 1187933-04-5

Indoline-4-carboxylic acid hydrochloride

Cat. No. B1423821
M. Wt: 199.63 g/mol
InChI Key: LXNIYKCEAWXTEM-UHFFFAOYSA-N
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Description

Indoline, also known as 2,3-dihydroindole, is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . It consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The indoline structure exists in a large number of natural products and has been used in the construction of new drug scaffolds . Drugs containing indoline have played important roles in various disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory, and have been used as analgesics, to treat cardiovascular diseases, and so on .


Synthesis Analysis

Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . Many methods for reducing indole to indoline have been reported, such as catalytic hydrogenation and other reduction conditions including borane-pyridine in hydrogen chloride, zinc powder, tin or zinc amalgam in hydrochloric acid, sodium ammonia, and so on .


Molecular Structure Analysis

The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner . NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .


Chemical Reactions Analysis

Hydrolysis can occur under acidic or basic conditions that determine the ionization of the carboxylic acid . Reactions under basic conditions will require a final neutralization step with dilute H+ to recover the carboxylic acid .


Physical And Chemical Properties Analysis

Indoline is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . Considering the low stability of indoline, a protective group is usually attached to the nitrogen atom of the pyrrole ring .

Scientific Research Applications

Spectroscopy and Photophysics

Indoline and its derivatives like indoline-2-carboxylic acid (I2CA) have been studied for their fluorescence and photophysical behavior. Indoline is an analogue of indole and possesses well-separated 1La and 1Lb states, making it a potential fluorescent probe in peptides and proteins. The pH-dependent absorption and fluorescence characteristics of both indoline and I2CA have been investigated, with ground- and excited-state dissociation constants determined spectroscopically (Allen et al., 2003).

Alzheimer's Disease Treatment

Indoline-3-propionic acids and esters, derivatives of indoline, have shown significant antioxidant activity and protection against cytotoxicity in cardiomyocytes and primary cultures of neuronal cells. These derivatives have potential in the treatment of Alzheimer's disease due to their scavenging activity against different radicals (Yanovsky et al., 2012).

Enzymatic Studies

An esterase from Bacillus aryabhattai B8W22 was isolated, demonstrating high enantioselectivity toward (S)-ethyl indoline-2-carboxylate. This enzyme, known as BaCE, displayed promising properties for industrial production of (S)-indoline-2-carboxylic acid, an important chiral building block in organic synthesis (Zhang et al., 2019).

Catalysis and Synthesis

Indoline derivatives have been utilized in various synthesis methods. For instance, a novel one-pot cyclization of 2-aminophenethyl alcohols with carboxylic acids leads to the formation of N-acyl indolines, providing direct access to biologically important indolines (Wang et al., 2007).

Proline Mimetic in Design

(S)-Indoline-2-carboxylic acid derivatives, acting as proline mimetics, show a tendency towards cis amide isomer in polar solvents, making them suitable for designing different secondary structures and new materials (Pollastrini et al., 2021).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause an allergic skin reaction, is suspected of damaging fertility, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

properties

IUPAC Name

2,3-dihydro-1H-indole-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c11-9(12)7-2-1-3-8-6(7)4-5-10-8;/h1-3,10H,4-5H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNIYKCEAWXTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC(=C21)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indoline-4-carboxylic acid hydrochloride

CAS RN

1187933-04-5
Record name 2,3-dihydro-1H-indole-4-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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